molecular formula C17H23N3O6S B2785492 methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate CAS No. 1235192-06-9

methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate

Cat. No.: B2785492
CAS No.: 1235192-06-9
M. Wt: 397.45
InChI Key: GHCJLQIRBXQOHS-UHFFFAOYSA-N
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Description

Methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is a structurally complex benzoate ester derivative featuring a hybrid carbamoyl-formamido linker and a methanesulfonyl-substituted piperidine moiety. The piperidine ring, a common pharmacophore in drug discovery, is functionalized with a sulfonyl group, likely enhancing metabolic stability and influencing intermolecular interactions such as hydrogen bonding or hydrophobic effects . The benzoate ester core, observed in analogous compounds (e.g., methyl 4-(4-methylbenzamido)benzoate in ), provides a planar aromatic system that facilitates crystallographic stability and π-π stacking interactions .

Properties

IUPAC Name

methyl 4-[[2-[(1-methylsulfonylpiperidin-4-yl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6S/c1-26-17(23)13-3-5-14(6-4-13)19-16(22)15(21)18-11-12-7-9-20(10-8-12)27(2,24)25/h3-6,12H,7-11H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCJLQIRBXQOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability, often employing advanced techniques such as automated synthesis and real-time monitoring.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: It serves as a building block for the production of various organic compounds and materials.

Mechanism of Action

The mechanism of action of methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and sulfonyl group may play crucial roles in binding to enzymes or receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate with structurally related benzoate esters, focusing on substituent effects, synthetic yields, crystallographic behavior, and inferred physicochemical properties.

Substituent Effects on Physicochemical Properties

  • Polarity and Solubility : The methanesulfonyl group in the target compound introduces significant polarity compared to analogs with alkyl or aryl substituents (e.g., 4-methylbenzamido in ). This may improve aqueous solubility but reduce membrane permeability.
  • Conformational Flexibility : The piperidine ring provides a rigid yet flexible scaffold, contrasting with the planar phenylbutenyl group in or the sterically hindered pivaloyloxy group in .
  • Crystallographic Behavior: Analogous benzoate derivatives exhibit planar aromatic systems and intermolecular interactions (e.g., C-H⋯π in ).

Structural Insights from Crystallography

  • The planar carboxamide-benzene system observed in (dihedral angle: -1.5°) suggests that the target compound’s carbamoyl-formamido linker may adopt a similar coplanar conformation, optimizing resonance stabilization. However, the methanesulfonylpiperidine group could introduce torsional strain, altering crystal packing .

Biological Activity

Methyl 4-({[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Methyl 4-[[2-[(1-methanesulfonylpiperidin-4-yl)methylamino]-2-oxoacetyl]amino]benzoate
  • CAS Number : 1235192-06-9
  • Molecular Weight : 397.45 g/mol
  • InChI Key : InChI=1S/C17H23N3O6S/c1-26-17(23)13-3-5-14(6-4-13)19-16(22)15(21)18-11-12-7-9-20(10-8-12)27(2,24)25/h3-6,12H,7-11H2,1-2H3,(H,18,21)(H,19,22)

The compound features a piperidine ring and a sulfonyl group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine and sulfonyl groups are believed to facilitate binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

In studies exploring its anticancer potential, the compound demonstrated significant growth inhibitory effects against various cancer cell lines. For instance, it was found to inhibit the proliferation of human breast cancer MCF-7 cells effectively.

CompoundCell LineIC50 (nM)
Methyl 4-{...}benzoateMCF-727

This suggests that the compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Preliminary studies have indicated potential anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it useful in treating conditions characterized by chronic inflammation.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that methyl 4-{...}benzoate exhibited potent anticancer activity against MCF-7 cells. The growth inhibition was associated with the compound's ability to interfere with mitochondrial functions, particularly ATP synthesis.

Study 2: Receptor Interaction

Another investigation focused on the interaction of this compound with cannabinoid receptors. It was found to selectively inhibit CB1 receptors over CB2 receptors, suggesting potential applications in treating obesity and metabolic disorders.

Q & A

Q. Basic Biological Assay Design :

  • In Vitro Screening : Evaluate enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or HPLC to monitor substrate conversion .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines to assess therapeutic potential .

Advanced Mechanistic Studies :
Contradictions in activity data (e.g., varying IC50_{50} values across assays) may arise from:

  • Membrane Permeability : LogP calculations (via HPLC) can correlate lipophilicity with cellular uptake efficiency .
  • Metabolic Stability : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) .
  • Molecular Docking : Predict binding modes to target proteins using AutoDock Vina or Schrödinger Suite .

How can computational methods enhance the understanding of this compound’s physicochemical properties?

Q. Basic Computational Approaches :

  • Solubility Prediction : Use COSMO-RS or ALOGPS to estimate aqueous solubility based on molecular descriptors .
  • pKa Estimation : Software like MarvinSuite predicts ionization states of the piperidine nitrogen and amide groups .

Q. Advanced Integration with Experimentation :

  • Reaction Mechanism Elucidation : Transition state analysis (via Gaussian) for key steps like carbamoylation .
  • Pharmacokinetic Modeling : PBPK models to simulate absorption/distribution using physicochemical parameters .

What strategies address challenges in scaling up synthesis for preclinical studies?

Q. Basic Scale-Up Considerations :

  • Batch vs. Flow Chemistry : Continuous flow reactors improve reproducibility and heat transfer for exothermic steps (e.g., sulfonylation) .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Q. Advanced Process Optimization :

  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., temperature, stoichiometry) to maximize yield .
  • In-Line Analytics : PAT (Process Analytical Technology) tools like ReactIR monitor reaction progress in real time .

How do researchers validate the compound’s stability under varying storage conditions?

Q. Basic Stability Protocols :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • HPLC Purity Tracking : Monitor degradation products (e.g., ester hydrolysis to carboxylic acid) .

Q. Advanced Kinetic Analysis :

  • Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures .
  • Solid-State Characterization : XRPD and DSC to assess polymorphic changes affecting stability .

What are the best practices for reconciling contradictory bioactivity data across studies?

Q. Basic Data Triangulation :

  • Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity measurements .
  • Dose-Response Curves : Ensure consistent concentration ranges and incubation times .

Q. Advanced Meta-Analysis :

  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to identify outliers or assay-specific biases .
  • Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) for binding affinity validation .

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